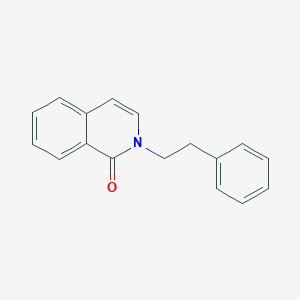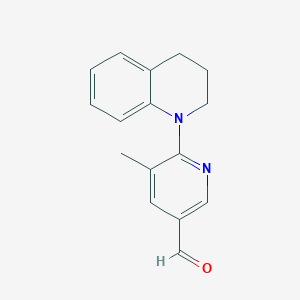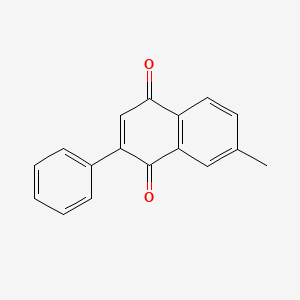
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloromethyl group at the 8th position, a methoxy group at the 7th position, and two methyl groups at the 2nd and 3rd positions on the chromenone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 7-methoxy-2,3-dimethyl-4H-chromen-4-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to ensure high selectivity and yield .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental safety. The use of environmentally friendly catalysts and solvents is preferred. For instance, the use of ionic liquids or surfactant micelles as catalysts has been reported to be effective and less hazardous .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 8-(hydroxymethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Reduction: The carbonyl group in the chromenone core can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of 8-(azidomethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one or 8-(thiocyanatomethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Oxidation: Formation of 8-(hydroxymethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Reduction: Formation of 8-(chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-ol.
Applications De Recherche Scientifique
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of chromenone derivatives and their interactions with biological targets.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(Chloromethyl)-7-hydroxy-2,3-dimethyl-4H-chromen-4-one
- 8-(Chloromethyl)-7-ethoxy-2,3-dimethyl-4H-chromen-4-one
- 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-ol
Uniqueness
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group at the 8th position allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the methoxy group at the 7th position enhances its stability and lipophilicity, making it suitable for various applications in medicinal and chemical biology .
Propriétés
Numéro CAS |
67428-57-3 |
|---|---|
Formule moléculaire |
C13H13ClO3 |
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
8-(chloromethyl)-7-methoxy-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C13H13ClO3/c1-7-8(2)17-13-9(12(7)15)4-5-11(16-3)10(13)6-14/h4-5H,6H2,1-3H3 |
Clé InChI |
IUEZUACPJJGGEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC(=C2CCl)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





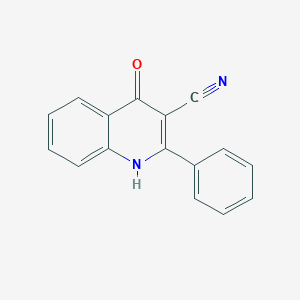
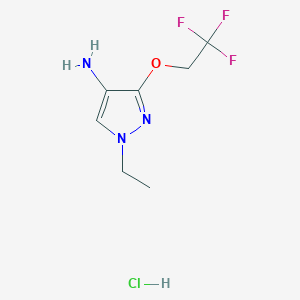
![Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11864026.png)

